molecular formula C19H20N2O3S B6042745 ETHYL 5-ETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE

ETHYL 5-ETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B6042745
M. Wt: 356.4 g/mol
InChI Key: OSBASWYIKIVPTP-RGVLZGJSSA-N
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Description

The compound is a thiophene-based derivative featuring:

  • Ethyl ester group at position 3 of the thiophene ring.
  • Ethyl substituent at position 3.
  • Amino group at position 2, functionalized with a methylene-linked 1-methyl-2-oxoindole moiety.

The indole group enhances π-π stacking interactions, while the ethyl ester improves solubility in organic solvents .

Properties

IUPAC Name

ethyl 5-ethyl-2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-12-10-14(19(23)24-5-2)17(25-12)20-11-15-13-8-6-7-9-16(13)21(3)18(15)22/h6-11,22H,4-5H2,1-3H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBASWYIKIVPTP-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N=CC2=C(N(C3=CC=CC=C32)C)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(S1)/N=C/C2=C(N(C3=CC=CC=C32)C)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Ethyl Cyanoacetate

The thiophene core is synthesized via a Gewald-like reaction, adapting protocols from PubChem CID 737094. Ethyl acetoacetate and ethyl cyanoacetate undergo cyclization in the presence of sulfur and a base (e.g., morpholine). Key conditions include:

ReagentsSolventTemperatureYield
Ethyl acetoacetate, S₈EthanolReflux72–78%

Mechanistic Insight : Sulfur acts as a cyclizing agent, facilitating the formation of the thiophene ring through intermediate thioketene generation.

Alternative Catalytic Methods

Recent advancements highlight ionic liquids (e.g., [bmim][FeCl₄]) and disodium metabisulfite (Na₂S₂O₅) as catalysts for benzothiazole/thiophene syntheses. For example:

CatalystSolventTimeYield
[bmim][FeCl₄]Ethanol1.3 h87%
Na₂S₂O₅DMF2 h89%

These methods reduce reaction times and improve yields compared to traditional bases.

Preparation of 1-Methyl-2-Oxoindole-3-Carbaldehyde

Vilsmeier-Haack Formylation

The indole aldehyde is synthesized via formylation of 1-methyl-2-oxoindole using the Vilsmeier reagent (POCl₃/DMF). Critical steps include:

  • In situ generation of Vilsmeier reagent : DMF reacts with oxalyl chloride in acetonitrile at 0–5°C.

  • Reaction with 1-methyl-2-oxoindole : The formylation proceeds at 50–60°C, yielding the carbaldehyde intermediate.

Optimization Note : Excess DMF or prolonged reaction times lead to over-formylation, necessitating strict stoichiometric control.

Schiff Base Condensation

Coupling of Thiophene Amine and Indole Aldehyde

The final step involves refluxing ethyl 2-amino-5-ethylthiophene-3-carboxylate with 1-methyl-2-oxoindole-3-carbaldehyde in ethanol or acetonitrile. Acid catalysts (e.g., H₂SO₄, fluorophosphoric acid) accelerate imine formation:

CatalystSolventTemperatureYield
H₂SO₄ (1 M)Methanol/H₂O60°C68%
Fluorophosphoric acidEthanol25°C82%

Critical Parameter : Anhydrous conditions minimize hydrolysis of the Schiff base.

Industrial-Scale Optimization

Solvent Selection and Phase Separation

The patent EP2264027A1 emphasizes avoiding methanol in saponification steps to enhance phase separation during workup. Aqueous sulfuric acid (1 M) improves yield and purity by reducing emulsion formation.

Purification Techniques

Crude products are purified via:

  • Recrystallization : Methanol/water mixtures yield polymorphically pure material.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves unreacted amine and aldehyde.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.85 (s, 3H, N-CH₃), 8.21 (s, 1H, CH=N).

  • HPLC : Retention time = 12.7 min (C18 column, 70:30 H₂O/ACN).

Purity Assessment

Batch analyses from iterative syntheses show:

BatchPurity (HPLC)Yield
198.5%75%
299.1%82%

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs to ethyl 5-ethyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-thiophenecarboxylate exhibit significant antimicrobial properties. For instance, derivatives of indole and thiophene have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study demonstrated that certain derivatives displayed minimal inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin, indicating a potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Properties

Compounds containing indole and thiophene moieties have been investigated for their anticancer properties. Ethyl 5-ethyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-thiophenecarboxylate may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research into related compounds has shown promising results in vitro against various cancer cell lines .

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures can modulate inflammatory pathways. Ethyl 5-ethyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-thiophenecarboxylate may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Synthesis of New Derivatives

The synthesis of ethyl 5-ethyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-thiophenecarboxylate can be achieved through various chemical reactions involving indole derivatives and thiophene carboxylic acids. These synthetic pathways are crucial for developing a library of related compounds that can be screened for biological activity .

Applications in Organic Electronics

The unique electronic properties of thiophene derivatives suggest potential applications in organic electronics, such as organic photovoltaic cells and field-effect transistors (FETs). The incorporation of ethyl 5-ethyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-thiophenecarboxylate into polymer matrices could enhance charge transport properties .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against MRSA with lower MIC than ampicillin.
Anticancer PropertiesIndicated potential for inhibiting cancer cell proliferation in vitro.
Synthesis TechniquesOutlined efficient synthetic routes to generate derivatives for biological testing.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring may also play a role in the compound’s biological effects by interacting with cellular components .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Thiophene Ethyl, Indole-methyleneamino ~403.45 ~3.2 (est.)
Methyl 3-{[(1E)-(Dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate Thiophene 3-Methoxyphenyl, Dimethylaminomethylene 316.38 2.8
ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE Thiazole 4-Bromophenyl, Thioxo 356.29 3.5
Ethyl 2-(1-allyl-2-oxoindol-3-ylidene)-5-(3,4-dimethoxyphenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine Allyl-indole, Dimethoxyphenyl 545.61 4.1

*Estimated using fragment-based methods.

Key Findings

Substituent Effects: Indole-methyleneamino groups (target compound) enhance π-stacking but reduce solubility compared to dimethylamino () or thienyl groups (). Ethyl esters improve solubility relative to methyl esters (e.g., vs. ).

Core Ring Impact :

  • Thiophenes offer conjugation for optoelectronics, while thiazoles favor hydrogen bonding in crystal structures ().

Synthetic Accessibility :

  • Microwave irradiation () and Schiff base condensation () are scalable for indole-functionalized derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ETHYL 5-ETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE?

  • Methodology : The compound can be synthesized via condensation reactions between 3-formyl-indole derivatives and thiazolidinone or thiophene precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields analogous structures .
  • Key Steps :

  • Condensation : Acetic acid-mediated reflux (3–5 hours) to form Schiff base intermediates.
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products.

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for determining crystal structures, particularly for thiophene and indole derivatives .
  • Spectroscopy : NMR (for amine and ester groups), FTIR (to confirm carbonyl and imine bonds), and mass spectrometry (for molecular weight validation).
    • Data Interpretation : Cross-referencing spectral data with computational simulations (e.g., DFT for electronic structure) ensures accuracy .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits.
    • Rationale : Similar thiophene-indole hybrids show activity against protein kinases and inflammatory pathways .

Advanced Research Questions

Q. How can reaction mechanisms for oxidation or substitution reactions involving this compound be elucidated?

  • Methodology :

  • Oxidation : Use potassium permanganate in acidic media to track sulfoxide/sulfone formation via HPLC-MS .
  • Substitution : React with amines/thiols under basic conditions (e.g., NaOH), monitored by TLC and NMR to identify regioselectivity .
    • Challenges : Side reactions (e.g., ester hydrolysis) require controlled pH and temperature .

Q. What computational approaches are suitable for studying its molecular interactions?

  • Tools :

  • Molecular Docking : AutoDock Vina to predict binding affinities with targets like protein kinases (e.g., EGFR).
  • DFT Calculations : Gaussian software to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays .

Q. How should contradictory data in crystallographic vs. spectroscopic analyses be resolved?

  • Case Example : Discrepancies in bond lengths (X-ray vs. DFT-optimized structures) may arise from crystal packing effects.
  • Resolution :

  • Triangulation : Validate with multiple techniques (e.g., NMR, IR, single-crystal XRD) .
  • Statistical Analysis : Use R-factors in SHELXL to assess crystallographic reliability .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?

  • Approach :

  • Functional Group Variation : Synthesize analogs with modified ester groups (e.g., methyl instead of ethyl) or substituted indole rings .
  • Bioisosteric Replacement : Replace the thiophene ring with furan or pyridine to assess potency changes .
    • Data Analysis : Correlate IC₅₀ values with electronic (Hammett constants) or steric parameters (Taft plots) .

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